5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes fluorine and multiple methyl groups
Preparation Methods
The synthesis of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with quinoline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide in the presence of a base.
Cyclization: The final step involves cyclization to form the biquinoline structure, often using a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it into dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinoline derivatives.
Scientific Research Applications
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the biquinoline structure play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one include:
3-(5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-1-isoquinolinyl)quinoline: This compound shares a similar structure but differs in the position of the fluorine atom and the overall ring structure.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another fluorinated compound with different functional groups and applications.
The uniqueness of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
918645-94-0 |
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Molecular Formula |
C22H21FN2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C22H21FN2O/c1-21(2)19-16(23)9-7-11-18(19)25(20(26)22(21,3)4)15-12-14-8-5-6-10-17(14)24-13-15/h5-13H,1-4H3 |
InChI Key |
VIXACSAADMYMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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